molecular formula C23H20N4O3S B2681604 N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1705255-86-2

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2681604
CAS No.: 1705255-86-2
M. Wt: 432.5
InChI Key: LBRAUCPPTFBLSC-UHFFFAOYSA-N
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Description

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that combines a thiazole ring, a tetrahydropyrimidine core, and a carboxamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Construction of the Tetrahydropyrimidine Core: This step often involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted together under acidic conditions to form the tetrahydropyrimidine ring.

    Coupling of the Thiazole and Tetrahydropyrimidine Units: The thiazole and tetrahydropyrimidine units are then coupled through a nucleophilic substitution reaction, where the thiazole derivative reacts with a suitable electrophile to form the desired compound.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating Agents: Chlorine, bromine.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is largely dependent on its interaction with biological targets. It is believed to exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-5-oxopyrrolidine-2-carboxamide
  • N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrazine-2-carboxamide

Uniqueness

Compared to similar compounds, N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its unique combination of a thiazole ring and a tetrahydropyrimidine core, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

1705255-86-2

Molecular Formula

C23H20N4O3S

Molecular Weight

432.5

IUPAC Name

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C23H20N4O3S/c1-14-8-6-7-11-17(14)21-26-15(2)19(31-21)13-24-20(28)18-12-25-23(30)27(22(18)29)16-9-4-3-5-10-16/h3-12H,13H2,1-2H3,(H,24,28)(H,25,30)

InChI Key

LBRAUCPPTFBLSC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CNC(=O)N(C3=O)C4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

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